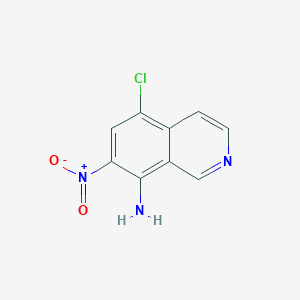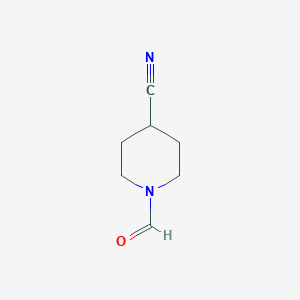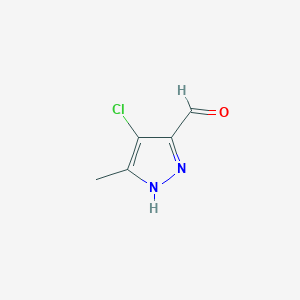
(4-Nitro-2-(trifluoromethyl)phenyl)methanol
説明
“(4-Nitro-2-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “(4-Nitro-2-(trifluoromethyl)phenyl)methanol” were not found, trifluoromethylpyridines, which share a similar trifluoromethyl group, have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of “(4-Nitro-2-(trifluoromethyl)phenyl)methanol” consists of a phenyl ring with a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to it . The methanol group (-OH) is also attached to the phenyl ring .Physical And Chemical Properties Analysis
“(4-Nitro-2-(trifluoromethyl)phenyl)methanol” is a solid substance . It has a molecular weight of 221.14 and is stored in dry conditions at 2-8°C .科学的研究の応用
1. Solvatochromism and Probing Solvent Mixtures
The compound, in its various forms, has been used to investigate solvent mixtures and solvatochromic behaviors. Particularly, nitro-substituted phenyl methanol derivatives exhibit a reversal in solvatochromism. The interaction of the dyes with the medium through solute-solvent interactions and hydrogen bonding has been a subject of extensive study. These compounds are utilized as probes for studying binary solvent mixtures, showcasing the synergistic behavior due to solvent-solvent and solute-solvent interactions (Nandi et al., 2012).
2. Organocatalysts for Transesterification
Compounds containing trifluoromethyl or nitrophenyl groups have been studied as organocatalysts for the transesterification process. These compounds, upon reacting with pyrrolidinopyridine, form zwitterionic salts that have shown effectiveness in catalyzing the transesterification reaction of methyl carboxylates and alcohols under specific conditions. This highlights their potential as catalysts in organic synthesis (Ishihara et al., 2008).
3. Metal-Free Reduction of Aromatic Compounds
Phenyl methanol derivatives, like Phenyl (2-quinolyl) methanol (PQM), are used in the metal-free reduction of nitro aromatic and heteroaromatic compounds. The reduction process, which occurs under mild conditions, provides a sustainable approach as the oxidation product of PQM can be recovered and reused, showcasing an environmentally friendly aspect of these reactions (Giomi et al., 2016).
4. Synthesis of Novel Compounds and Chemical Sensors
The (4-Nitro-2-(trifluoromethyl)phenyl)methanol derivatives are instrumental in synthesizing new compounds. For instance, a phenyl thiadiazole-based Schiff base receptor was synthesized for the turn-on fluorescent, colorimetric detection of Al3+ ions. The chemosensor displayed rapid responses with excellent selectivity and sensitivity, indicating the potential of these compounds in developing chemical sensors and probes (Manna et al., 2020).
Safety And Hazards
特性
IUPAC Name |
[4-nitro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXSMIURLXWUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694919 | |
| Record name | [4-Nitro-2-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitro-2-(trifluoromethyl)phenyl)methanol | |
CAS RN |
859027-06-8 | |
| Record name | 4-Nitro-2-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859027-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Nitro-2-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)


![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)

![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)

![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)


